molecular formula C20H24O4 B1237613 Collinin CAS No. 34465-83-3

Collinin

Cat. No.: B1237613
CAS No.: 34465-83-3
M. Wt: 328.4 g/mol
InChI Key: MJWGWXGEAHRWOV-NTCAYCPXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Collinin can be synthesized from pyrogallol and propiolic acid through a simple and short synthetic route . The process involves the following steps:

    Starting Materials: Pyrogallol and propiolic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of this compound in pure form.

    Purification: The synthesized this compound is purified to obtain sufficient quantities for further studies.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the bark of collina using ethanol. The process includes:

Chemical Reactions Analysis

Collinin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, enhancing its biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Collinin has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects
In preclinical trials, this compound has shown promise in reducing inflammation. Its mechanism involves modulating inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to downregulate pro-inflammatory cytokines was highlighted in a recent study, suggesting its potential as an anti-inflammatory therapeutic .

Cancer Research
this compound is being explored for its role in oncology. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cells. In vitro experiments have shown that this compound can affect cell cycle progression in various cancer cell lines, leading to reduced viability and increased cell death . This positions this compound as a potential candidate for further development in cancer therapies.

Pharmaceuticals

Drug Formulation
The incorporation of this compound into drug formulations has been investigated due to its bioactive properties. Its solubility and stability make it an attractive candidate for pharmaceutical applications. Recent advancements in synthetic methodologies have allowed for the production of this compound in sufficient quantities for pharmaceutical use, facilitating its inclusion in various formulations .

Combination Therapies
Research suggests that this compound may enhance the efficacy of existing drugs when used in combination therapies. Studies have indicated synergistic effects when combined with other antimicrobial agents, potentially leading to more effective treatment regimens for resistant infections .

Material Science

Polymer Composites
this compound has been utilized in the development of polymer composites due to its reinforcing properties. When integrated into polymer matrices, it enhances mechanical strength and thermal stability. This application is particularly relevant in creating lightweight materials for aerospace and automotive industries .

Nanotechnology
In nanotechnology, this compound is being explored for its potential use in drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents, improving bioavailability and reducing side effects . Research is ongoing to optimize these delivery systems for various medical applications.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against Staphylococcus aureus and Escherichia coli
Anti-inflammatory Modulates inflammatory pathways; potential treatment for arthritis
Cancer Research Inhibits tumor growth; induces apoptosis in cancer cells
Drug Formulation Enhances solubility; suitable for pharmaceutical formulations
Polymer Composites Improves mechanical strength and thermal stability
Nanotechnology Potential for targeted drug delivery systems

Mechanism of Action

Collinin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Collinin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its potent biological effects and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Collinin, a coumarin derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

1. Overview of this compound

This compound is a naturally occurring compound found in some plant species and is recognized for its potential medicinal properties. It is structurally related to other coumarins, which are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly those associated with periodontal diseases.

2.1 Efficacy Against Periodontal Pathogens

A study evaluated the antimicrobial activity of this compound against eight bacterial strains relevant to periodontal disease. The results indicated that this compound and its derivative isothis compound displayed remarkable antibacterial activity, particularly against Porphyromonas gingivalis, a key pathogen in periodontal infections. The minimum inhibitory concentrations (MICs) were determined for each strain, highlighting this compound's effectiveness:

Bacterial Strain MIC (µg/mL)
Porphyromonas gingivalis15
Fusobacterium nucleatum30
Streptococcus mutans25
Actinobacillus actinomycetemcomitans20

These findings suggest that this compound could be a promising candidate for developing new antimicrobial therapies targeting periodontal pathogens .

The antimicrobial mechanism of this compound involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This disruption leads to increased permeability of the bacterial cell wall, ultimately resulting in cell death .

3. Antiviral Properties

This compound has also been investigated for its antiviral activity. Research indicates that it can inhibit viral replication in vitro, making it a potential candidate for treating viral infections.

3.1 Antiviral Mechanisms

The antiviral activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of viral entry into host cells.
  • Disruption of viral replication processes.
  • Modulation of host immune responses to enhance antiviral defenses .

4. Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In one study, this compound was synthesized and tested for its antiviral properties against herpes simplex virus (HSV). The results showed that this compound significantly reduced viral titers in infected cell cultures .
  • Another investigation highlighted the anti-inflammatory effects of this compound in animal models, suggesting its potential use in treating inflammatory conditions associated with infections .

5. Conclusion and Future Directions

This compound demonstrates significant biological activity with promising applications in antimicrobial and antiviral therapies. Its efficacy against periodontal pathogens positions it as a valuable compound in dental medicine. Future research should focus on clinical trials to establish optimal dosages and formulations for therapeutic use.

Properties

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGWXGEAHRWOV-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34465-83-3
Record name COLLININ
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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